molecular formula C13H15NO5 B8539507 Ethyl 2-(3-nitrobenzyl)-3-oxobutanoate

Ethyl 2-(3-nitrobenzyl)-3-oxobutanoate

Cat. No.: B8539507
M. Wt: 265.26 g/mol
InChI Key: CAJHZLUJWVVUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-nitrobenzyl)-3-oxobutanoate is a β-keto ester characterized by a 3-nitrobenzyl substituent at the 2-position of the butanoate backbone. It is synthesized via alkylation of ethyl acetoacetate with 1-(bromomethyl)-3-nitrobenzene under basic conditions (NaH/THF), yielding a versatile intermediate for pharmaceuticals and heterocyclic chemistry . The nitro group at the meta position on the benzyl ring imparts strong electron-withdrawing effects, influencing both reactivity and physicochemical properties, such as solubility and stability.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

ethyl 2-[(3-nitrophenyl)methyl]-3-oxobutanoate

InChI

InChI=1S/C13H15NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-7,12H,3,8H2,1-2H3

InChI Key

CAJHZLUJWVVUSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of β-keto esters allows for tailored applications. Below is a comparative analysis of Ethyl 2-(3-nitrobenzyl)-3-oxobutanoate with key analogs:

Substituent Variations on the Benzyl/Benzylidene Group

Compound Name Substituent Structure Type Yield Key Properties/Applications References
This compound 3-NO₂ (benzyl) Alkylated β-keto ester ~60–70%* Intermediate for anticancer agents
Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate 3-NO₂ (benzylidene) Conjugated enone Not reported Potential for Michael addition reactions
Ethyl 2-(4-cyanobenzyl)-3-oxobutanoate 4-CN (benzyl) Alkylated β-keto ester 98% High-yield synthesis; cyanide enhances electrophilicity
Ethyl 2-(4-trifluoromethylbenzyl)-3-oxobutanoate 4-CF₃ (benzyl) Alkylated β-keto ester 95% Fluorinated analog; improved metabolic stability

Notes:

  • Benzyl vs. Benzylidene: The conjugated enone system in benzylidene derivatives (e.g., compound 1 in ) facilitates π-π interactions, altering UV-Vis absorption and reactivity compared to the saturated benzyl analog.
  • Substituent Effects: Electron-withdrawing groups (NO₂, CN, CF₃) increase electrophilicity at the keto position, accelerating nucleophilic attacks (e.g., in cyclocondensations). Nitro groups also enhance thermal stability but reduce solubility in polar solvents .

Heterocyclic and Hydrazone Derivatives

Compound Name Key Feature Molecular Weight Application Insights References
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate Hydrazone linkage 256.70 Planar structure; tautomerism affects biological activity
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate Nitropyridinyl group Not reported Lower yield (50%); pyridine ring enables metal coordination
Ethyl 2-[(2-methyl-4-oxoquinolin-3-yl)methyl]-3-oxobutanoate Quinoline moiety Not reported Antimicrobial potential; aromatic N enhances bioavailability

Notes:

  • Hydrazone Derivatives : The hydrazone group introduces tautomerism (keto-hydrazo equilibrium), which can modulate biological activity. For example, planar hydrazone derivatives exhibit enhanced intermolecular interactions in crystal lattices .
  • Heterocyclic Analogs: Pyridine or quinoline-containing analogs (e.g., ) often display improved pharmacokinetic profiles but face synthetic challenges (e.g., lower yields due to steric hindrance).

Positional Isomerism and Functional Group Effects

  • Nitro Position: Ethyl 2-(4-nitrobenzylidene)-3-oxobutanoate (para-nitro; ) exhibits distinct electronic effects compared to the meta-nitro isomer. Para-substitution may enhance resonance stabilization but reduce steric accessibility for further reactions.
  • Carboxy/Hydroxy Derivatives: Ethyl 2-(4-carboxybenzylidene)-3-oxobutanoate (compound 5 in ) shows increased acidity (pKa ~4–5), making it suitable for pH-responsive drug delivery systems.

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